molecular formula C23H31N5O2 B2936550 Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843616-47-7

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B2936550
M. Wt: 409.534
InChI Key: JBYSBBJUTXQRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as XAV-939, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer progression. In recent years, XAV-939 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Neuroprotective Properties through Kynurenine Pathway Modulation

Research has identified the kynurenine pathway as a critical metabolic route in the central nervous system, involving neuroactive intermediates like kynurenic acid and quinolinic acid. Kynurenic acid, known for its neuroprotective qualities, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha7-nicotinic acetylcholine receptor. Conversely, quinolinic acid is recognized for its neurotoxic properties. Modulating this pathway to reduce quinolinic acid levels while increasing kynurenic acid in the brain presents a novel drug target, potentially beneficial for treating neurological disorders. This emphasizes the potential of compounds like Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate in neuroprotection and the treatment of neurological diseases through pathway modulation (E. Vámos et al., 2009).

Quinoxaline Derivatives in Oxidative Stress and Toxicity

Quinoxaline derivatives, including Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, have been extensively studied for their roles in inducing oxidative stress and their potential toxic effects. Oxidative stress plays a critical role in the toxicity of quinoxaline derivatives, with reactive oxygen species (ROS) generation being a key mechanism. Understanding the balance between the antioxidant properties and the pro-oxidant activities of these compounds can lead to the development of novel therapeutics with minimized toxic effects, highlighting their importance in drug development (Xu Wang et al., 2016).

Biomedical Applications of Quinoxaline-Containing Sulfonamides

Combining the quinoxaline structure with sulfonamide groups has expanded the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This synergy between quinoxaline and sulfonamide functionalities underscores the versatility of these compounds in medicinal chemistry, suggesting that modifications to quinoxaline-containing sulfonamides could yield new therapeutic agents for various diseases (Ali Irfan et al., 2021).

properties

IUPAC Name

heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSBBJUTXQRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

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